3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine
Overview
Description
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyridazine.
Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, where the halogenated pyridazine reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but differs in its core structure and functional groups.
1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Another compound with a fluorophenyl group, but with a different heterocyclic moiety.
Uniqueness
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is unique due to its specific combination of a pyridazine ring, a fluorophenyl group, and a piperazine moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-piperazin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-2-11(10-12)13-4-5-14(18-17-13)19-8-6-16-7-9-19/h1-5,10,16H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLOSHICJUKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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